molecular formula C9H20Cl2N2 B13466616 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

Cat. No.: B13466616
M. Wt: 227.17 g/mol
InChI Key: GSGHPAHJGRKSSV-UHFFFAOYSA-N
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Description

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method involves the use of 3-chloropropylamine and methylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

3-methyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-9(4-5-10-8-9)11-6-2-3-7-11;;/h10H,2-8H2,1H3;2*1H

InChI Key

GSGHPAHJGRKSSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)N2CCCC2.Cl.Cl

Origin of Product

United States

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